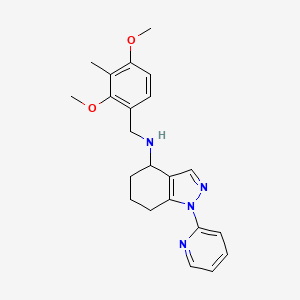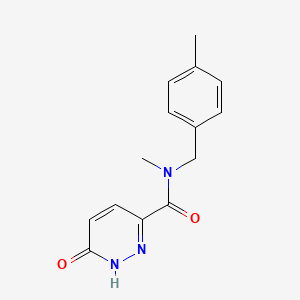![molecular formula C16H21FN4O B3796051 3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide](/img/structure/B3796051.png)
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide
Übersicht
Beschreibung
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The fluorophenyl group is then introduced via a substitution reaction using a fluorinated benzene derivative. The final step involves the formation of the butanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and solvents like toluene or dimethylformamide (DMF) are commonly employed to dissolve the reactants and control the reaction environment.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Fluoranthene: A polycyclic aromatic compound with structural similarities.
Steviol glycosides: Compounds with similar molecular complexity and potential biological activity.
Uniqueness
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-11(8-15(22)18-2)21(3)10-13-9-19-20-16(13)12-4-6-14(17)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMQXTZNGHXTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)CC1=C(NN=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3795976.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B3795977.png)
![N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]-2-pyridin-2-ylacetamide](/img/structure/B3795978.png)

![[3-Benzyl-1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-3-yl]methanol](/img/structure/B3795990.png)
![N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide](/img/structure/B3795995.png)
![4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-[(1H-1,2,4-triazol-3-ylthio)acetyl]piperidine](/img/structure/B3795999.png)
![5-(ethylthio)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B3796012.png)
![2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B3796016.png)

![1-[2-methoxy-5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3796032.png)
![2-[(1-methyl-2-phenoxyethyl)amino]-N-(2-methylphenyl)acetamide](/img/structure/B3796055.png)
![N,N,N'-trimethyl-N'-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,6-pyrimidinediamine](/img/structure/B3796065.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3796074.png)
